molecular formula C10H10FNO3 B3374683 Methyl 2-[(2-fluorophenyl)carbamoyl]acetate CAS No. 1030487-72-9

Methyl 2-[(2-fluorophenyl)carbamoyl]acetate

Cat. No.: B3374683
CAS No.: 1030487-72-9
M. Wt: 211.19 g/mol
InChI Key: KIXZCYKOFOFHRB-UHFFFAOYSA-N
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Description

Methyl 2-[(2-fluorophenyl)carbamoyl]acetate is an organic compound with the molecular formula C10H10FNO3. It is a versatile small molecule scaffold used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a fluorinated aromatic ring and a carbamoyl group, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-fluorophenyl)carbamoyl]acetate can be synthesized through several methods. One common approach involves the reaction of methyl chloroacetate with 2-fluoroaniline in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is often subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) analysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-fluorophenyl)carbamoyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-[(2-fluorophenyl)carbamoyl]acetate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: Researchers explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[(2-fluorophenyl)carbamoyl]acetate involves its interaction with various molecular targets and pathways. The fluorinated aromatic ring and carbamoyl group allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound valuable for studying biochemical pathways and developing new drugs.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-chlorophenyl)carbamoyl]acetate
  • Methyl 2-[(2-bromophenyl)carbamoyl]acetate
  • Methyl 2-[(2-iodophenyl)carbamoyl]acetate

Uniqueness

Methyl 2-[(2-fluorophenyl)carbamoyl]acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

methyl 3-(2-fluoroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-15-10(14)6-9(13)12-8-5-3-2-4-7(8)11/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXZCYKOFOFHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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